2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-11-9-20-17(21-10-11)24-13-7-5-12(6-8-13)22-16(23)14-3-1-2-4-15(14)19/h1-4,9-10,12-13H,5-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMEDJJJOVWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized by reacting cyclohexanone with appropriate reagents to introduce the fluoropyrimidine group.
Coupling with Benzamide: The cyclohexyl intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the oxidation state of specific atoms within the molecule.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Structural Features
The molecular formula of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is , with a molecular weight of approximately 333.33 g/mol. The compound includes:
- Fluorinated benzamide core : Enhances biological activity and metabolic stability.
- Cyclohexyl moiety : Provides steric hindrance which may influence binding interactions with biological targets.
- Pyrimidine derivative : Associated with various pharmacological properties.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups. The amide bond is prone to hydrolysis under acidic or basic conditions, while the fluorine atoms can engage in nucleophilic substitution reactions, making it a versatile candidate for further synthetic modifications.
Antitumor Potential
Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vitro studies have demonstrated that these derivatives can inhibit the proliferation of various cancer cell lines by modulating key biochemical pathways involved in cell survival and apoptosis .
Case Studies
- Inhibition of Cancer Cell Lines : A study highlighted the efficacy of similar compounds against human tumor cells, showcasing their potential as lead compounds in cancer therapy.
- Mechanistic Insights : Investigations into the compound's interactions with biological targets have revealed insights into its mechanism of action, particularly in relation to apoptosis pathways.
Other Biological Activities
The presence of the fluorine atoms enhances lipophilicity and metabolic stability, which can improve pharmacokinetic properties. Compounds with similar structures have also shown anti-inflammatory and analgesic effects, indicating a broad spectrum of biological activities beyond antitumor effects .
Applications in Medicinal Chemistry
Given its unique structural features and biological activities, this compound holds promise as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancer. Its structural characteristics suggest it could serve as a scaffold for further modifications aimed at enhancing efficacy or reducing toxicity .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated benzamide core with cyclohexyl and pyrimidine | Antitumor activity |
| N-(4-methoxyphenyl)benzamide | Methoxy substituent on phenyl ring | Anti-inflammatory properties |
| N-cyclopropyl-3-fluoro-benzamide | Cyclopropyl group instead of cyclohexyl | Antitumor activity |
| 5-Fluoropyrimidine derivatives | Pyrimidine ring with fluorine substituent | Antiviral and anticancer activity |
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound may also modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Ring
4-Methoxy vs. 2-Fluoro Substitution :
The compound 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide () replaces the 2-fluoro group on the benzamide ring with a 4-methoxy substituent. Methoxy groups are electron-donating, which may alter electronic properties and binding affinity compared to the electron-withdrawing fluorine atom in the target compound. This substitution could influence solubility and metabolic stability.- Diisopropylamine and Spirocyclic Systems: Revumenib () incorporates a diazaspiro[3.5]nonane group and an ethylsulfonamido-substituted cyclohexyl moiety. Its benzamide ring is substituted with 5-fluoro and diisopropylamine groups, contrasting with the simpler 2-fluoro and cyclohexylamine in the target compound. The spirocyclic system in revumenib likely enhances target selectivity and pharmacokinetic profiles due to increased conformational rigidity .
Pyrimidine Ring Modifications
- Methylbenzyl vs. Fluoropyrimidine: N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide derivatives () feature a 4-methylbenzyloxy group on the pyrimidine ring instead of the 5-fluoropyrimidin-2-yloxy group.
Triazolopyridine and Dichlorophenyl Additions :
Compounds in and , such as 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(2,6-dichlorophenyl)benzamide , integrate triazolopyridine or dichlorophenyl groups. These bulky substituents may confer enhanced binding to hydrophobic pockets in target proteins but could also increase molecular weight and synthetic complexity relative to the simpler fluoropyrimidine in the target compound .
Cyclohexyl Scaffold Variations
Ethylsulfonamido vs. Hydroxymethyl Modifications :
VTP50469 () modifies the cyclohexyl group with a methylsulfonamido substituent and a diazaspiro system. This contrasts with the unmodified trans-cyclohexyl scaffold in the target compound. The sulfonamido group may improve solubility and hydrogen-bonding interactions, while the spirocyclic system could restrict rotational freedom, enhancing binding kinetics .- Chromen-2-yl and Pyrazolopyrimidine Additions: The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, replaces the cyclohexyl group with a chromen-2-yl-pyrazolopyrimidine system.
Key Data and Research Findings
Biological Activity
The compound 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a fluorinated benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.33 g/mol. The structure features a benzamide core, a cyclohexyl moiety, and a pyrimidine derivative with fluorine substituents, which enhance its lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Cellular Interference : It can disrupt cellular processes such as DNA replication and protein synthesis, leading to apoptosis or cell cycle arrest.
- Biochemical Modulation : The presence of fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various diseases.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Effects : Similar benzamide derivatives are known for their anti-inflammatory properties, which may be applicable to this compound as well.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : In a study assessing various fluorinated benzamides, researchers found that the introduction of fluorine atoms significantly enhanced anticancer activity due to improved binding affinity to target proteins involved in tumor growth .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that fluorination increases metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
- Mechanistic Insights : Research has shown that compounds with similar structures can inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide, and how can reaction conditions be optimized for high purity?
- Methodology :
- Step 1 : Couple the (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine intermediate with 2-fluorobenzoyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 amine:acyl chloride ratio) to minimize side products. Use low temperatures to suppress epimerization of the cyclohexylamine .
Q. How do structural features (e.g., fluorine substitution, cyclohexyl conformation) influence the compound’s physicochemical properties?
- Key Structural Insights :
- Fluorine atoms : Enhance metabolic stability and membrane permeability via reduced CYP450-mediated oxidation .
- Cyclohexyl conformation : The (1r,4r) stereochemistry ensures optimal spatial alignment for target binding, confirmed by X-ray crystallography of analogous compounds .
- Benzamide-pyrimidine linkage : Provides rigidity, favoring π-π stacking with aromatic residues in kinase binding pockets .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of fluorine substituents (e.g., δ 160–165 ppm for pyrimidine C-F in 13C NMR) .
- HRMS : Validate molecular weight (expected [M+H]+: 388.12) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., kinase inhibition vs. off-target effects)?
- Experimental Design :
- Assay Selection : Use orthogonal assays (e.g., biochemical kinase inhibition + cellular proliferation) to distinguish direct target engagement from cytotoxicity .
- Control Compounds : Include structurally similar analogs (e.g., non-fluorinated benzamide) to isolate fluorine-specific effects .
- Data Analysis : Apply dose-response curve modeling (e.g., Hill slopes) to identify non-specific binding at high concentrations .
Q. What computational strategies are effective for predicting target binding modes and optimizing selectivity?
- Methodology :
- Molecular Docking : Use Glide or AutoDock Vina with homology models of kinases (e.g., EGFR T790M mutant) to predict binding poses. Prioritize poses with hydrogen bonds to pyrimidine N1 and benzamide carbonyl .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the cyclohexyl group in aqueous vs. membrane-bound states .
- QSAR Modeling : Corporate Hammett σ values for fluorine substituents to predict logP and IC50 trends .
Q. How can metabolic stability be improved without compromising target affinity?
- Approach :
- Isotere Replacement : Substitute the benzamide with a thiazole carboxamide to reduce CYP3A4-mediated oxidation while maintaining hydrogen-bonding capacity .
- Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., cyclohexyl C-H bonds) to prolong half-life, as validated in analogues .
- Prodrug Design : Mask the benzamide as a tert-butyl carbamate, which hydrolyzes selectively in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
